PE-NMe(18:1(9Z)/18:1(9Z))

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

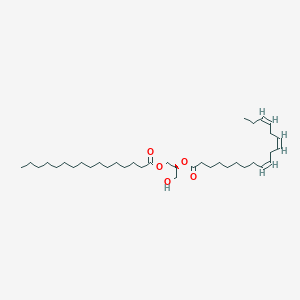

Pe-nme(18:1(9Z)/18:1(9Z)), also known as 1, 2-dope-me, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.

1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine is a 1,2-diacyl-sn-glycero-3-phospho-N-methylethanolamine in which the phosphatidyl acyl groups are both specified as oleoyl (9Z-octadecenoyl); major species at pH 7.3. It has a role as a human metabolite. It derives from an oleic acid. It is a tautomer of a 1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine zwitterion.

科学的研究の応用

Neuromuscular Electrical Stimulation in Clinical Settings

Neuromuscular electrical stimulation (NMES) is increasingly utilized in various clinical settings for muscle retraining and enhancing muscle strength, especially in patients recovering from injuries or surgeries. NMES is known for its ability to evoke visible tetanic contractions by applying stimuli to superficial skeletal muscles, aiding in muscle retraining and rehabilitation (Glaviano & Saliba, 2016). This technology finds extensive application in improving muscle function in patients with conditions like osteoarthritis, as demonstrated in a study that evaluated the efficacy of NMES in enhancing quadriceps muscle strength and activation (Palmieri-Smith et al., 2010).

NMES in Neuromuscular Rehabilitation

NMES is also pivotal in neuromuscular rehabilitation, particularly for patients with spinal cord injuries or strokes. Its use in functional applications, such as activating paralyzed muscles for specific tasks and therapeutic applications, like motor relearning and muscle strengthening, is widely recognized (Sheffler & Chae, 2007). NMES plays a critical role in enhancing muscle performance, improving muscle activation levels, and addressing muscle fatigue (Bickel et al., 2011).

NMES for Cardiovascular and Respiratory Health

Research also indicates the potential benefits of NMES for cardiovascular and respiratory health. For instance, NMES has shown improvements in peak oxygen uptake, endurance, and quality of life in patients with heart failure, suggesting its inclusion in cardiac rehabilitation programs for selected patients (Gomes Neto et al., 2016).

NMES in Critical Care Settings

In critical care settings, NMES is effective in maintaining muscle mass, strength, and volume, reducing mechanical ventilation time, and enhancing muscle degradation in ICU patients (Wageck et al., 2014). This demonstrates its significance in managing muscle weakness in critically ill patients.

Challenges and Future Directions

Despite its various applications, NMES faces challenges such as patient discomfort, muscle fatigue, and muscle damage. It is crucial for clinicians to optimize NMES parameters to enhance its effectiveness while minimizing these drawbacks (Glaviano & Saliba, 2016).

特性

分子式 |

C42H80NO8P |

|---|---|

分子量 |

758.1 g/mol |

IUPAC名 |

[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |

InChIキー |

LPXFOQGBESUDAX-NLEYBKGJSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Solid |

同義語 |

1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)

![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)

![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)

![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)